molecular formula C10H10BrN B8709576 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole

5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole

Cat. No. B8709576
M. Wt: 224.10 g/mol
InChI Key: GVWPMJOLTZSVCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188123B2

Procedure details

5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole (compound 8; 393 mmol, 88 g) was dissolved in methanol (1300 mL), then the acetic acid (330 mL) was added and the solution cooled to −65° C. under a nitrogen atmosphere. Sodium borohydride (589 mmol, 22.28 g) was added portionwise over 1 hour. The reaction was stirred at −65° C. for 30 minutes, then the cooling bath was removed and the reaction mixture temperature was allowed to rise to room temperature. The bulk of the methanol was removed under vacuum then 5N HCl (950 mL) was added and the solution extracted with ether (2×500 mL). The aqueous solution was then basified with sodium hydroxide pellets (310 g) with ice-bath cooling, maintaining the reaction temperature less than 30° C. The basified aqueous was then extracted with ethyl acetate (3×800 mL), the combined organics washed with brine (800 mL), dried with sodium sulfate, evaporated and chromatographed on 1 Kg of silica gel eluting with 19:1 to 9:1 methylene chloride-ethanol to give 2-(2-bromophenyl)pyrrolidine (68.5 g).
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step Two
Quantity
22.28 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH2:9][CH2:10][CH2:11][N:12]=1.C(O)(=O)C.[BH4-].[Na+]>CO>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]1[CH2:9][CH2:10][CH2:11][NH:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
88 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C=1CCCN1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC=C1)C=1CCCN1
Name
Quantity
1300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
330 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
22.28 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-65 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −65° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
CUSTOM
Type
CUSTOM
Details
to rise to room temperature
CUSTOM
Type
CUSTOM
Details
The bulk of the methanol was removed under vacuum
ADDITION
Type
ADDITION
Details
5N HCl (950 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with ether (2×500 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous solution was then basified with sodium hydroxide pellets (310 g) with ice-bath
TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature less than 30° C
EXTRACTION
Type
EXTRACTION
Details
The basified aqueous was then extracted with ethyl acetate (3×800 mL)
WASH
Type
WASH
Details
the combined organics washed with brine (800 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed on 1 Kg of silica gel eluting with 19:1 to 9:1 methylene chloride-ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C1NCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 68.5 g
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.